An In-Depth Technical Guide to 2-oxo-2H-pyran-5-carbonitrile
An In-Depth Technical Guide to 2-oxo-2H-pyran-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
2-oxo-2H-pyran-5-carbonitrile, also known as 5-cyano-2-pyrone, is a small molecule with the chemical formula C₆H₃NO₂. Its structure features a six-membered unsaturated lactone ring (a 2-pyrone) substituted with a nitrile group at the 5-position.
Below is a 2D representation of the chemical structure of 2-oxo-2H-pyran-5-carbonitrile.
Caption: 2D Chemical Structure of 2-oxo-2H-pyran-5-carbonitrile.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃NO₂ | [1][2] |
| Molecular Weight | 121.09 g/mol | [1][2] |
| CAS Number | 129660-12-4 | [2] |
| IUPAC Name | 6-oxopyran-3-carbonitrile | N/A |
| Synonyms | 5-Cyano-2-pyrone, 5-Cyano-2H-pyran-2-one | [1][2] |
| SMILES | N#Cc1ccc(=O)oc1 | [2] |
| InChI | InChI=1S/C6H3NO2/c7-4-5-1-2-6(8)9-3-5/h1-3H | N/A |
Synthesis and Characterization
The synthesis of 2-oxo-2H-pyran-5-carbonitrile and its derivatives often involves multicomponent reactions, which are efficient one-pot processes that combine three or more reactants.[3][4][5]
General Synthetic Approach: Three-Component Condensation
A common strategy for the synthesis of the 2-oxo-pyran scaffold involves the condensation of an active methylene compound (like malononitrile), an aldehyde, and a 1,3-dicarbonyl compound.[4][5] For the synthesis of derivatives of 2-oxo-2H-pyran-5-carbonitrile, a typical procedure is as follows:
Experimental Protocol (Generalized for 2-Amino-4-aryl-4H-pyran-3-carbonitrile derivatives):
-
Reactant Mixture: A stoichiometric mixture of an appropriate aromatic aldehyde (10 mmol), malononitrile (10 mmol), and a 1,3-dicarbonyl compound such as ethyl acetoacetate (10 mmol) is prepared in absolute ethanol (30 mL).[4]
-
Catalyst Addition: Anhydrous potassium carbonate (2 g) is added to the stirred mixture.[4]
-
Reaction: The reaction mixture is stirred at room temperature for approximately 3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is then collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.[3][4]
Caption: Generalized workflow for the synthesis of 2-oxo-pyran derivatives.
Characterization:
The structure of 2-oxo-2H-pyran-5-carbonitrile and its derivatives is typically confirmed using a combination of spectroscopic techniques.[1]
Spectroscopic Data for Structurally Related Compounds:
| Spectroscopic Technique | Characteristic Data for Related Compounds | Reference |
| **FT-IR (cm⁻¹) ** | ~3200-3400 (NH₂ stretch, if present), ~2200-2250 (C≡N stretch), ~1650-1700 (C=O stretch), ~1550-1600 (C=C stretch) | [3] |
| ¹H NMR (ppm) | Aromatic protons: ~7.0-8.0, Pyran ring protons: variable, CH-CN proton: ~3.5-4.0 | [3][6] |
| ¹³C NMR (ppm) | C=O: ~160-165, C≡N: ~115-120, Aromatic and pyran ring carbons: variable | [3][6] |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated molecular weight. | [3] |
Biological Activity and Potential Applications
Derivatives of 2-oxo-2H-pyran are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1]
Potential Therapeutic Areas:
-
Anticancer Activity: Several studies have reported the antiproliferative and cytotoxic effects of pyran derivatives against various cancer cell lines.[1][7][8] Some compounds have shown potent inhibitory activity against key signaling proteins involved in cancer progression.[7][8]
-
Antimicrobial Properties: The pyran nucleus is a component of various natural and synthetic compounds with antibacterial and antifungal activities.[1]
-
Enzyme Inhibition: Certain analogs of 2-oxo-2H-pyran have been investigated as enzyme inhibitors, suggesting their potential to modulate metabolic pathways.[1]
Potential Signaling Pathway Involvement (Hypothesized):
Based on the biological activities of structurally related pyran derivatives, it is plausible that 2-oxo-2H-pyran-5-carbonitrile could interact with key cellular signaling pathways implicated in cancer, such as the EGFR and VEGFR signaling cascades.[7][8] The diagram below illustrates a hypothetical mechanism of action where the compound acts as a kinase inhibitor.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Quantitative Biological Data for Related Compounds:
While specific IC₅₀ values for 2-oxo-2H-pyran-5-carbonitrile are not available in the reviewed literature, studies on structurally similar spiro-pyridine derivatives have demonstrated significant anticancer potential. For example, certain derivatives have shown IC₅₀ values in the micromolar and even nanomolar range against cancer cell lines like HepG-2 and Caco-2, and have been identified as inhibitors of EGFR and VEGFR-2.[7][8]
| Compound Type | Target | Cell Line | IC₅₀ | Reference |
| Spiro-pyridine derivative | EGFR | - | 0.124 µM | [7] |
| Spiro-pyridine derivative | VEGFR-2 | - | 0.221 µM | [7] |
| Pyrano[3,2-c]quinoline derivative | EGFR | - | 71 nM | [8] |
| Pyrano[3,2-c]quinoline derivative | BRAFV600E | - | 62 nM | [8] |
| Pyrano[3,2-c]quinoline derivative | HER-2 | - | 21 nM | [8] |
Future Directions
The available literature suggests that 2-oxo-2H-pyran-5-carbonitrile is a promising scaffold for the development of novel therapeutic agents. However, further research is required to fully elucidate its potential. Future studies should focus on:
-
Development of optimized and specific synthetic protocols.
-
Comprehensive spectroscopic characterization to establish a definitive reference dataset.
-
In-depth biological evaluation against a broad panel of cancer cell lines and microbial strains.
-
Elucidation of the precise mechanism of action and identification of specific molecular targets and signaling pathways.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of 2-oxo-2H-pyran-5-carbonitrile and its derivatives.
References
- 1. Buy 2-oxo-2H-pyran-5-carbonitrile | 129660-12-4 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. rroij.com [rroij.com]
- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. cajmns.casjournal.org [cajmns.casjournal.org]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
